N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of benzodioxin and pyrimidinyl structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. This is followed by the introduction of the pyrimidinyl group via a nucleophilic substitution reaction. The final step involves the coupling of the benzodioxin and pyrimidinyl intermediates through a sulfanyl linkage, forming the acetamide derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and acetamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, particularly those involved in oxidative stress pathways. It may also interact with cellular receptors, leading to changes in cell signaling and gene expression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating inflammatory responses and oxidative damage.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide: shares structural similarities with other benzodioxin and pyrimidinyl derivatives.
Benzodioxin derivatives: Compounds like 2,3-dihydro-1,4-benzodioxin-6-yl acetamide.
Pyrimidinyl derivatives: Compounds such as 5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl acetamide.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzodioxin and pyrimidinyl moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H19N3O6S2 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H19N3O6S2/c1-13-2-5-15(6-3-13)32(27,28)18-11-22-21(24-20(18)26)31-12-19(25)23-14-4-7-16-17(10-14)30-9-8-29-16/h2-7,10-11H,8-9,12H2,1H3,(H,23,25)(H,22,24,26) |
InChI Key |
GBVVQBACRJTBRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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